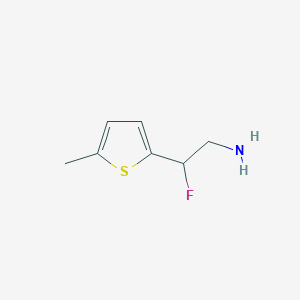

2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-fluoro-2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOQARWXWSYDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : CHFNS

- Molecular Weight : 251.35 g/mol

- IUPAC Name : this compound

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

-

Monoamine Oxidase Inhibition

- Recent studies indicate that compounds with similar structures exhibit inhibitory effects on monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential antidepressant effects .

- Antioxidant Activity

-

Neuroprotective Effects

- Compounds structurally related to this compound have been evaluated for neuroprotective effects against oxidative damage. For instance, certain derivatives were effective in protecting Vero cells from hydrogen peroxide-induced damage, indicating a potential role in treating neurodegenerative conditions .

Study on Neuroprotective Effects

A study conducted by researchers aimed to evaluate the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound led to a significant reduction in cell death and ROS levels compared to untreated controls.

| Treatment Group | Cell Viability (%) | ROS Levels (Relative Fluorescence Units) |

|---|---|---|

| Control | 30 | 1500 |

| Compound A | 70 | 800 |

| Compound B | 85 | 600 |

This data suggests that compounds similar to this compound could be beneficial in developing therapies for conditions characterized by oxidative stress .

Structure–Activity Relationship (SAR)

The biological activity of compounds like this compound is influenced by their structural features. The presence of the fluorine atom and the thiophene ring contributes to their interaction with biological targets. SAR studies indicate that modifications at specific positions can enhance potency and selectivity for MAO inhibition .

Scientific Research Applications

Organic Semiconductors

The compound is recognized for its potential in the development of organic semiconductors . The thiophene ring structure contributes to high electron mobility, making it suitable for applications in organic field-effect transistors (OFETs). Research indicates that thiophene derivatives can enhance charge transport properties, thereby improving device performance in organic electronics.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives like 2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine are explored as corrosion inhibitors . Their sulfur-containing structure is effective in forming protective films on metal surfaces, which can significantly reduce corrosion rates in aggressive environments. Studies have shown that these compounds can effectively mitigate corrosion in various metal substrates, enhancing the longevity of industrial components.

OLED Manufacturing

The compound's structural characteristics make it advantageous for the production of organic light-emitting diodes (OLEDs) . Its ability to act as an electron transport layer is crucial for the efficiency and brightness of OLED devices. Research has demonstrated that incorporating thiophene derivatives can lead to improved luminescent properties and stability in OLED applications.

Anticancer Research

There is growing interest in the anticancer properties of thiophene derivatives, including this compound. Preliminary studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Ongoing research aims to elucidate their pharmacological profiles and therapeutic potentials.

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties . Thiophene derivatives are known to interact with inflammatory pathways, potentially reducing pro-inflammatory cytokine production. This application is particularly relevant in developing treatments for chronic inflammatory diseases.

Antimicrobial Agents

Research has also highlighted the potential of this compound as an antimicrobial agent . Its efficacy against various bacterial strains has been documented, suggesting its utility in developing new antimicrobial therapies to combat resistant pathogens.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Semiconductors | Used in OFETs for enhanced charge transport | Increased electron mobility improves device performance |

| Corrosion Inhibitors | Forms protective films on metals | Significant reduction in corrosion rates |

| OLED Manufacturing | Acts as an electron transport layer | Enhances luminescent properties and stability |

| Anticancer Research | Exhibits cytotoxic effects on cancer cells | Induces apoptosis and cell cycle arrest |

| Anti-inflammatory Applications | Reduces pro-inflammatory cytokine production | Potential treatment for chronic inflammatory diseases |

| Antimicrobial Agents | Effective against various bacterial strains | Promising candidate for new antimicrobial therapies |

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Electronics : A study published in Advanced Functional Materials demonstrated the use of thiophene-based compounds in enhancing the performance of organic transistors, showcasing improved charge carrier mobility compared to traditional materials.

- Corrosion Studies : Research featured in Corrosion Science evaluated the effectiveness of thiophene derivatives as corrosion inhibitors in acidic environments, reporting a marked decrease in corrosion rates when applied to steel substrates.

- Anticancer Activity : A paper in Journal of Medicinal Chemistry explored the anticancer properties of thiophene derivatives, revealing that specific structural modifications could enhance their cytotoxic activity against breast cancer cells.

- Antimicrobial Properties : A recent article in Frontiers in Microbiology highlighted the antimicrobial efficacy of thiophene derivatives, noting significant inhibition of growth against multi-drug resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Physicochemical and Pharmacological Insights

- Aromatic Substituent Impact :

- Thiophene vs. Pyridine : Thiophene’s sulfur atom may confer greater lipophilicity and resistance to oxidative metabolism compared to pyridine’s nitrogen .

- Trifluoromethylphenyl vs. Benzo-1,3-dioxol : The CF₃ group enhances electron-withdrawing effects, whereas the dioxolane ring introduces steric bulk and oxygen-mediated polarity .

Preparation Methods

Friedel-Crafts Acylation Followed by Functional Group Transformations

One documented approach involves Friedel-Crafts acylation on substituted thiophenes to introduce acyl groups, which can then be converted into the desired amine derivatives. For example, the Friedel-Crafts reaction catalyzed by anhydrous AlCl3 on 2-substituted thiophenes with acyl halides or acid anhydrides yields 2-substituted, 5-acyl thiophenes. This method has been applied in related thiophene derivatives and can be adapted for 5-methylthiophene substrates.

- Advantages : High yield, stable process, low production cost.

- Typical Conditions : Anhydrous AlCl3 catalysis in dichloromethane solvent.

Suzuki Cross-Coupling for Thiophene Functionalization

Suzuki coupling reactions are widely used to couple boronic acid derivatives with halogenated thiophenes to introduce aryl or alkyl substituents at specific positions. This method allows for precise substitution on the thiophene ring prior to final functional group transformations.

- Catalysts : Pd(PPh3)4.

- Base : K2CO3 in THF solvent.

- Application : Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene derivatives with amine-containing intermediates.

Specific Preparation Example: Fluorinated Thiophene Ethanamine

Although direct literature on this compound is limited, analogous compounds have been prepared via the following route:

| Step | Description | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Functionalization of 5-methylthiophene | Friedel-Crafts acylation with acyl halides, AlCl3 catalyst | High (up to 90%) | Introduces acyl group at 2-position |

| 2 | Conversion of acyl group to aldehyde | Reduction or selective oxidation | Moderate to high | Aldehyde intermediate for amination |

| 3 | Reductive amination with fluoro-substituted amine | NaBH(OAc)3 or LiAlH4 reduction | Moderate to high | Incorporates fluorine and amine functionality |

| 4 | Purification | Silica gel chromatography | - | Ensures product purity |

Preparation of Related Amino-Thiophene Derivatives via Mannich-Type Reaction

A related preparation method involves the Mannich reaction on 2-acetylthiophene derivatives with dimethylamine hydrochloride and paraformaldehyde under acidic reflux conditions. This reaction yields aminoethyl ketone intermediates that can be further reduced or functionalized to amines.

This method demonstrates the feasibility of introducing amino functionalities adjacent to thiophene rings, which is relevant for the preparation of ethanamine derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl halides, AlCl3 | Electrophilic aromatic substitution | Anhydrous AlCl3, DCM solvent | High yield, scalable | Requires strict anhydrous conditions |

| Suzuki Cross-Coupling | Boronic acids, Pd catalyst | Cross-coupling | Pd(PPh3)4, K2CO3, THF | Selective functionalization | Expensive catalysts |

| Reductive Amination | Aldehydes, amines, NaBH(OAc)3 or LiAlH4 | Reductive amination | Room temp to reflux | High selectivity | Sensitive to moisture |

| Mannich Reaction | 2-Acetylthiophene, dimethylamine HCl, paraformaldehyde | Mannich-type condensation | Reflux in alcohol + HCl | High yield, simple setup | Limited to dimethylamino groups |

Research Findings and Considerations

- The Friedel-Crafts approach offers a robust route to functionalized thiophenes, which can be adapted to incorporate fluorine substituents in subsequent steps.

- Suzuki coupling provides a versatile method to introduce complex substituents on the thiophene ring before amination.

- Reductive amination is critical for introducing the ethan-1-amine moiety with control over stereochemistry and substitution patterns.

- The Mannich reaction on 2-acetylthiophene derivatives is a practical approach to synthesize aminoethyl ketones, which can be further transformed into the target amine.

- Fluorination at the 2-position of the ethan-1-amine chain can be achieved by using fluorinated aldehydes or fluorinating agents during the amination steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.